molecular formula C12H18ClNO2S B8096086 3-(4-Methanesulfonyl-phenyl)-piperidine hydrochloride

3-(4-Methanesulfonyl-phenyl)-piperidine hydrochloride

Cat. No.: B8096086
M. Wt: 275.80 g/mol
InChI Key: ZQIXZGKRPPPGTR-UHFFFAOYSA-N
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Description

3-(4-Methanesulfonyl-phenyl)-piperidine hydrochloride (CAS: 1883367-00-7) is a piperidine derivative featuring a methanesulfonylphenyl substituent at the 3-position of the piperidine ring. The molecular formula is C₁₂H₁₆ClNO₂S, with a calculated molecular weight of 273.78 g/mol .

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S.ClH/c1-16(14,15)12-6-4-10(5-7-12)11-3-2-8-13-9-11;/h4-7,11,13H,2-3,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIXZGKRPPPGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methanesulfonyl-phenyl)-piperidine hydrochloride typically involves the reaction of 4-methanesulfonyl-phenyl derivatives with piperidine under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methanesulfonyl-phenyl)-piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding a simpler phenyl-piperidine structure.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in the presence of a base.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced phenyl-piperidine compounds, and various substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Properties

Pridopidine has been studied extensively for its effects on the central nervous system (CNS). It acts as a modulator of dopamine neurotransmission, which is crucial for its therapeutic applications in conditions such as:

  • Alzheimer's Disease : Pridopidine has shown promise in enhancing cognitive function and reducing behavioral symptoms associated with Alzheimer's disease by modulating dopaminergic activity .
  • Parkinson's Disease : The compound is being investigated for its ability to alleviate motor symptoms and improve overall quality of life in patients with Parkinson's disease through its interaction with dopamine receptors .
  • Schizophrenia : Research indicates that Pridopidine may help manage symptoms of schizophrenia, potentially offering an alternative to traditional antipsychotic medications .

Clinical Applications and Case Studies

Several clinical trials have been conducted to evaluate the efficacy of Pridopidine:

  • Clinical Trials for Huntington's Disease : A notable study investigated the effects of Pridopidine on patients with Huntington's disease, focusing on motor function and overall disease progression. Results indicated improvements in chorea and other motor symptoms, suggesting its potential as a therapeutic agent .
  • Phase II Trials : In phase II trials for patients with moderate to severe Huntington's disease, Pridopidine demonstrated a favorable safety profile and showed improvements in clinical rating scales assessing motor function and overall health status .

Synthesis and Chemical Properties

The synthesis of 3-(4-Methanesulfonyl-phenyl)-piperidine hydrochloride involves several steps that ensure high yield and purity:

StepDescription
1Initial formation of piperidine derivatives through catalytic hydrogenation processes.
2Introduction of methanesulfonyl groups to enhance pharmacological activity.
3Hydrochloride salt formation to improve solubility and bioavailability .

Mechanism of Action

The mechanism of action of 3-(4-Methanesulfonyl-phenyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can form hydrogen bonds with amino acids in proteins, affecting their function. The piperidine ring may interact with receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 3-(4-Methanesulfonyl-phenyl)-piperidine hydrochloride and related piperidine derivatives.

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Notable Properties/Bioactivity References
3-(4-Methanesulfonyl-phenyl)-piperidine HCl (1883367-00-7) C₁₂H₁₆ClNO₂S 273.78 4-Methanesulfonylphenyl High polarity due to -SO₂CH₃; potential enzyme/receptor targeting
3-(4-Methylphenylsulfonyl)pyrrolidine HCl (101768-40-5) C₁₁H₁₄ClNO₂S 261.80 4-Methylphenylsulfonyl (pyrrolidine ring) Smaller ring size; reduced steric hindrance
BF 2649 (903576-44-3) C₁₇H₂₆ClNO·HCl·½H₂O 341.32 3-(4-Chlorophenyl)propoxypropyl Histamine H₁ inverse agonist (EC₅₀ = 1.5 nM); brain-penetrant
4-[3-(4-Methylphenyl)-oxadiazolyl]piperidine HCl (263383-24-0) C₁₄H₁₈ClN₃O₂ 295.77 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl Heterocyclic substituent; potential antimicrobial/antiviral activity inferred from oxadiazole analogs
3-(4-Fluorophenyl)piperidine HCl (6716-98-9) C₁₁H₁₃ClFN 213.68 4-Fluorophenyl Simplified structure; fluorophenyl enhances lipophilicity

Key Comparisons:

Substituent Effects on Bioactivity

  • The methanesulfonyl group in the target compound enhances polarity and may improve binding to hydrophilic targets (e.g., enzymes or receptors with polar active sites). In contrast, the chlorophenyl propoxy group in BF 2649 increases lipophilicity, aiding blood-brain barrier penetration .
  • Fluorophenyl substituents (e.g., in 6716-98-9) balance lipophilicity and metabolic stability, commonly used in CNS-targeting drugs .

Ring Size and Steric Effects

  • The pyrrolidine analog (101768-40-5) has a five-membered ring, reducing steric bulk compared to piperidine derivatives. This may alter binding kinetics in confined active sites .

Heterocyclic Modifications

  • The oxadiazole moiety in 263383-24-0 introduces aromaticity and hydrogen-bonding capability, often associated with antimicrobial or antiviral activity .

Synthetic and Analytical Considerations

  • The target compound’s sulfonyl group may complicate synthesis due to its electron-withdrawing nature, requiring optimized reaction conditions (e.g., protection/deprotection strategies).
  • Analytical characterization (e.g., NMR, HRMS) of similar compounds (e.g., ’s ¹³C-NMR data) provides a benchmark for verifying the target’s structure .

Research Findings and Implications

  • Structural-Activity Relationships (SAR):

    • Electron-withdrawing groups (-SO₂CH₃, -CF₃) on the phenyl ring enhance binding to targets requiring charge interactions, such as kinases or GPCRs .
    • Piperidine derivatives with extended alkyl chains (e.g., BF 2649) show improved pharmacokinetic profiles but may face metabolic instability .

Biological Activity

3-(4-Methanesulfonyl-phenyl)-piperidine hydrochloride, also known as OSU 6162 hydrochloride, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurological disorders. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈ClN₃O₂S
  • Molecular Weight : 323.84 g/mol

This compound features a piperidine ring substituted with a methanesulfonyl group and a phenyl moiety, which contributes to its biological activity.

Dopaminergic Activity

OSU 6162 hydrochloride is classified as a dopamine stabilizer. It exhibits selective activity on dopamine receptors, particularly the D₂ receptor. The compound has been shown to have the following characteristics:

  • Dopamine Receptor Affinity : Ki values of 447 nM for D₂ and 1305 nM for D₃ receptors, indicating moderate affinity for these targets .
  • In Vivo Effects : Demonstrates high D₂ receptor occupancy in vivo, which is associated with stabilizing effects on psychomotor function without inducing hypolocomotion or catalepsy .

Antiviral Activity

Research has indicated that derivatives of piperidine compounds, including those related to OSU 6162, may possess antiviral properties. In particular, studies have assessed the activity against various viruses:

  • Antiviral Efficacy : Certain derivatives have shown moderate protection against viral infections such as HIV-1 and other selected viruses . For instance, specific structures demonstrated EC₅₀ values indicating effective inhibition at low concentrations.

Case Studies and Experimental Data

  • Study on Dopamine Stabilizers :
    • A study published in Neuropharmacology highlighted the ability of OSU 6162 to reverse both hypo- and hyperdopaminergia in animal models. It was noted for its potential in treating conditions like schizophrenia and Parkinson's disease .
  • Antiviral Activity Evaluation :
    • A series of piperidine derivatives were synthesized and evaluated for their antiviral activity. Some compounds demonstrated significant efficacy against various strains of viruses, suggesting that structural modifications could enhance their therapeutic potential .
  • Pharmacokinetic Studies :
    • Pharmacokinetic assessments revealed that OSU 6162 has favorable absorption and distribution characteristics, making it a candidate for further development in clinical settings .

Tables of Biological Activity

Activity Type Description Reference
Dopaminergic StabilizationHigh D₂ receptor occupancy; stabilizes psychomotor function without side effects
Antiviral ActivityModerate protection against HIV-1; structure-dependent efficacy

Q & A

How can the synthesis of 3-(4-Methanesulfonyl-phenyl)-piperidine hydrochloride be optimized for improved yield and purity?

Level: Advanced
Methodological Answer:
Synthetic optimization involves strategic modifications to reaction conditions. For example, using a base like triethylamine in dichloromethane (DCM) facilitates sulfonylation of the piperidine core, as seen in analogous sulfonyl-piperidine syntheses . Temperature control (e.g., room temperature vs. reflux) and stoichiometric ratios of reactants (e.g., 4-methanesulfonylphenyl chloride to piperidine derivatives) can minimize side products. Post-synthesis purification via column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity. Yield improvements may require iterative adjustments, such as using anhydrous conditions or catalytic agents like DMAP (dimethylaminopyridine) to accelerate sulfonylation .

What advanced analytical techniques are critical for characterizing this compound’s structural integrity and purity?

Level: Basic
Methodological Answer:
Structural confirmation requires a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the piperidine ring conformation, sulfonyl group position, and absence of regioisomers .
  • LC/MS : High-resolution mass spectrometry (HRMS) to confirm molecular weight ([M+H]+ expected ~314.8 g/mol) and detect trace impurities .
  • HPLC : Purity assessment (≥98%) using reverse-phase columns (C18) with UV detection at 210–254 nm. Gradient elution (acetonitrile/water with 0.1% TFA) resolves closely related byproducts .

How can the methanesulfonyl group be chemically modified to expand derivatization in drug discovery?

Level: Advanced
Methodological Answer:
The sulfonyl group’s reactivity enables diverse transformations:

  • Oxidation/Reduction : Controlled oxidation with m-CPBA (meta-chloroperbenzoic acid) forms sulfonic acids, while reduction with LiAlH4 yields thioether intermediates .
  • Nucleophilic Substitution : Replacement of the sulfonyl group via SN2 reactions with amines or thiols under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Cross-Coupling : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the phenyl ring, using Pd catalysts and boronic acid derivatives .

What stability challenges arise under varying experimental conditions, and how are they mitigated?

Level: Advanced
Methodological Answer:

  • Thermal Stability : Decomposition above 150°C necessitates storage at -20°C in airtight containers to prevent hydrolysis or oxidation .
  • pH Sensitivity : In aqueous solutions, acidic conditions (pH <3) stabilize the hydrochloride salt, while neutral/basic pH may precipitate freebase forms. Buffered systems (e.g., phosphate buffer, pH 2.5–3.5) are recommended for in vitro assays .
  • Light Sensitivity : Amber glassware or opaque storage containers prevent photodegradation of the sulfonyl moiety .

How can contradictions in reported biological activities of sulfonyl-piperidine derivatives be resolved?

Level: Advanced
Methodological Answer:
Discrepancies in pharmacological data (e.g., receptor binding affinity variations) require:

  • Assay Standardization : Uniform protocols (e.g., radioligand binding assays with consistent cell lines, such as HEK293 expressing H3 receptors) .
  • Metabolic Stability Checks : Liver microsome studies to identify metabolite interference in activity measurements .
  • Structural Reanalysis : X-ray crystallography or computational docking (e.g., AutoDock Vina) to confirm binding poses and rule out stereochemical mismatches .

Which computational strategies best predict the compound’s interaction with neurological targets?

Level: Advanced
Methodological Answer:

  • Molecular Dynamics (MD) Simulations : All-atom MD in explicit solvent (e.g., TIP3P water) models receptor-ligand interactions over time, identifying key residues (e.g., histidine or aspartate in GPCR binding pockets) .
  • Free Energy Perturbation (FEP) : Quantifies binding free energy changes for sulfonyl group modifications, guiding SAR (structure-activity relationship) studies .
  • Pharmacophore Modeling : Aligns electrostatic/hydrophobic features with known H3 receptor inverse agonists (e.g., pitolisant) to prioritize synthetic targets .

What in vitro/in vivo strategies assess the compound’s toxicological profile?

Level: Basic
Methodological Answer:

  • In Vitro :
    • Cytotoxicity : MTT assays in HepG2 or HEK293 cells (IC50_{50} determination).
    • Genotoxicity : Ames test (bacterial reverse mutation assay) to detect mutagenicity .
  • In Vivo :
    • Acute Toxicity : Rodent studies (OECD 423) with dose escalation to determine LD50_{50}.
    • Cardiotoxicity : hERG channel inhibition assays (patch-clamp electrophysiology) .

How do structural analogs with chloro/methoxy sulfonyl groups compare in reactivity?

Level: Advanced
Methodological Answer:
Electron-withdrawing substituents (e.g., -SO2_2Me vs. -SO2_2Cl) alter reactivity:

  • Chlorosulfonyl Analogs : More electrophilic, facilitating nucleophilic substitution but prone to hydrolysis. Stability requires inert atmospheres (N2_2) .
  • Methanesulfonyl Derivatives : Higher thermal stability but reduced reactivity in cross-coupling. Steric effects from the methyl group may hinder access to catalytic sites .

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